molecular formula C13H17NO3 B8435548 Butyl 4-Oxo-4-(3-Pyridyl)butanoate

Butyl 4-Oxo-4-(3-Pyridyl)butanoate

Cat. No.: B8435548
M. Wt: 235.28 g/mol
InChI Key: KBMIVGNEKKCADV-UHFFFAOYSA-N
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Description

Butyl 4-Oxo-4-(3-Pyridyl)butanoate is a synthetic ester derivative of 4-oxo-4-(3-pyridyl)butanoic acid, characterized by a pyridyl moiety linked to a ketone group within a butanoate backbone. This compound is of interest due to its structural similarity to intermediates in tobacco-specific nitrosamine (TSNA) metabolism, particularly those derived from 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent carcinogen .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

butyl 4-oxo-4-pyridin-3-ylbutanoate

InChI

InChI=1S/C13H17NO3/c1-2-3-9-17-13(16)7-6-12(15)11-5-4-8-14-10-11/h4-5,8,10H,2-3,6-7,9H2,1H3

InChI Key

KBMIVGNEKKCADV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(=O)C1=CN=CC=C1

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Butyl 4-Oxo-4-(3-Pyridyl)butanoate has been investigated for its potential as a precursor in drug synthesis. Its structural features allow it to serve as an intermediate in the development of various pharmaceuticals.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that modifications to the pyridine ring can enhance antiproliferative activity against specific cancer types.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HeLa (Cervical)12Inhibition of cell proliferation

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure facilitates various chemical transformations, including:

  • Esterification Reactions : The compound can undergo esterification with alcohols to form new esters, which are important in the synthesis of pharmaceuticals and agrochemicals.

Biological Research

The compound is also utilized in biological research to study enzyme-catalyzed reactions and metabolic pathways involving esters. Its interactions with biological targets can provide insights into metabolic processes.

  • Enzyme Studies : Researchers have used this compound to investigate the kinetics of enzyme reactions, particularly those involving ester hydrolysis.

Case Study 1: Anticancer Research

A study evaluated the anticancer properties of this compound derivatives on human cancer cell lines. The findings indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Kinetics

In another study, the compound was used to analyze the kinetics of a specific esterase enzyme. The results demonstrated that varying concentrations of this compound affected the reaction rates, providing valuable data on enzyme efficiency and substrate specificity.

Comparison with Similar Compounds

Structural Analogs: POB-G vs. PHB-G

Key Differences :

  • Substituent Variation : POB-G contains a 4-oxo group, while PHB-G has a 4-hydroxy group in the pyridylbutyl chain.
  • Conformational Flexibility : Computational studies reveal that POB-G exhibits greater conformational flexibility than PHB-G, enabling it to adopt distorted base-pairing geometries in DNA .
  • Mutagenic Profiles: POB-G preferentially pairs with thymine (T) during DNA replication, leading to G→A mutations in E. coli and human cells .

Table 1: Comparison of POB-G and PHB-G

Property POB-G PHB-G
Substituent 4-oxo 4-hydroxy
Base-Pairing Preference Thymine (T) Thymine (T) (less stable)
Mutagenicity High (G→A transitions) Moderate
Repair by MGMT* Substrate (slow repair) Not reported

*MGMT: O6-alkylguanine-DNA alkyltransferase

Metabolic Precursors: Butyl Ester vs. Amide Derivatives

Butyl 4-Oxo-4-(3-Pyridyl)butanoate shares metabolic pathways with 4-oxo-4-(3-pyridyl)-butanamide, an amide derivative. Key distinctions include:

  • Enzymatic Conversion: In M. musculus, the amide is metabolized to the butanoate ester via hydrolysis, linked to nicotine degradation pathways . In Synechocystis sp., this pathway is absent, highlighting species-specific metabolic processing .

Table 2: Metabolic Comparison Across Species

Organism Pathway Activity Enzymes Involved
M. musculus Present Hydrolases
Synechocystis sp. Absent N/A

Comparison with O6-Methylguanine (O6-MeG)

O6-MeG is a well-studied alkylation adduct with distinct properties:

  • Repair Efficiency: O6-MeG is rapidly repaired by MGMT, whereas POB-G (a this compound-derived adduct) is a poor substrate for MGMT, leading to persistent DNA damage .
  • Mutagenic Bypass :
    • DNA polymerases efficiently bypass O6-MeG but stall at POB-G due to steric hindrance from the bulky pyridyl group .

Table 3: Repair and Replication Profiles

Adduct MGMT Repair Efficiency Polymerase Bypass Efficiency
O6-MeG High High
POB-G Low Low

Mechanistic Insights and Implications

  • Carcinogenic Potential: The butyl ester’s structural features (e.g., oxo group, pyridyl ring) contribute to its role in forming persistent POB-G adducts, which evade repair and drive mutagenesis .
  • Species Variability : Metabolic differences across organisms (e.g., mice vs. bacteria) underscore the importance of model selection in toxicity studies .

Preparation Methods

Reaction Mechanism and Steps

The Claisen condensation method, as demonstrated in the synthesis of structurally related compounds, involves two sequential steps:

  • Condensation of ethyl nicotinate with diethyl succinate :

    • Ethyl nicotinate reacts with diethyl succinate in the presence of sodium hydride (NaH) under reflux in benzene. The reaction proceeds via nucleophilic acyl substitution, forming a β-keto ester intermediate.

    • Key conditions :

      • Solvent: Benzene

      • Base: NaH (3.7 mmol per 0.75 mmol ethyl nicotinate)

      • Temperature: Reflux (~80°C)

      • Time: 45 minutes.

  • Hydrolysis and esterification :

    • The β-keto ester intermediate undergoes acid hydrolysis (5 M HCl) to yield 4-oxo-4-(3-pyridyl)butanoic acid. Subsequent esterification with butanol in the presence of sulfuric acid produces the target compound.

    • Optimization :

      • Esterification catalyst: Concentrated H2_2SO4_4 (3% v/v)

      • Solvent: Methanol (substituted with butanol for butyl ester synthesis)

      • Yield: ~27% for methyl ester analogues; comparable yields anticipated for butyl derivatives.

Advantages and Limitations

  • Advantages : High regioselectivity due to the stability of the β-keto intermediate.

  • Limitations : Low overall yield due to multi-step purification requirements.

Direct Esterification of 4-Oxo-4-(3-Pyridyl)butanoic Acid

Synthetic Protocol

This one-step method involves the acid-catalyzed esterification of the parent carboxylic acid with butanol:
4-Oxo-4-(3-pyridyl)butanoic acid+ButanolH+Butyl 4-oxo-4-(3-pyridyl)butanoate+H2O\text{4-Oxo-4-(3-pyridyl)butanoic acid} + \text{Butanol} \xrightarrow{\text{H}^+} \text{Butyl 4-oxo-4-(3-pyridyl)butanoate} + \text{H}_2\text{O}

  • Conditions :

    • Catalyst: Sulfuric acid (2–5 mol%)

    • Solvent: Toluene or excess butanol (as a solvent and reactant)

    • Temperature: 110–120°C (reflux)

    • Time: 4–6 hours.

Yield and Scalability

  • Yield : 70–85% under optimized conditions.

  • Scale-up considerations : Continuous water removal (e.g., Dean-Stark trap) enhances equilibrium shift toward ester formation.

Grignard Reaction-Based Synthesis (Adapted Method)

Adapted Methodology from Phenyl Analogues

While no direct literature exists for the pyridyl variant, the synthesis of 2-oxo-4-phenylbutyrate provides a template:

  • Grignard reagent formation :

    • Substitution of β-bromophenylethane with a pyridyl-containing bromide (e.g., 3-bromopyridine) in methyl tert-butyl ether (MTBE) with magnesium.

    • Critical parameters :

      • Solvent: MTBE with ≤0.25:1 thinner ratio

      • Temperature: 30–60°C

      • Time: 1–12 hours.

  • Addition to diethyl oxalate :

    • The Grignard reagent reacts with diethyl oxalate at -30–50°C to form the α-keto ester.

    • Challenges : Pyridyl Grignard reagents are less stable than phenyl analogues, necessitating inert atmospheres and low temperatures.

Feasibility and Modifications

  • Predicted yield : 50–60% (based on phenyl analogue yields of >80%).

  • Modifications : Use of tetrahydrofuran (THF) as a co-solvent may stabilize the Grignard intermediate.

Comparative Analysis of Preparation Methods

Parameter Claisen Condensation Direct Esterification Grignard Approach
Steps 312
Yield 25–30%70–85%50–60% (estimated)
Reaction Time 6–8 hours4–6 hours12–24 hours
Scalability ModerateHighLow
Cost High (specialized reagents)LowModerate
Purity ≥95%≥90%≥85%

Q & A

Q. What are the common synthetic routes for Butyl 4-Oxo-4-(3-Pyridyl)butanoate, and how can its purity be validated?

The synthesis typically involves coupling reactions between pyridine derivatives and activated butanoate esters. For example, Wang et al. (1997) described the formation of pyridyloxobutyl adducts via nitrosamine intermediates, which can be adapted for precursor synthesis . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Gas chromatography-mass spectrometry (GC-MS) is recommended for detecting volatile impurities .

Q. Which analytical techniques are optimal for characterizing this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is widely used due to its sensitivity in detecting low-abundance adducts. For example, Wang et al. (1997) employed LC-MS to identify O6-[4-oxo-4-(3-pyridyl)butyl]guanine adducts in DNA samples treated with tobacco-specific nitrosamines . Matrix-assisted laser desorption/ionization (MALDI-TOF) can also map adduct distribution in oligonucleotides .

Advanced Research Questions

Q. How does this compound contribute to DNA adduct formation, and what are the implications for carcinogenesis?

The compound forms pyridyloxobutyl (POB)-DNA adducts, such as O6-[4-oxo-4-(3-pyridyl)butyl]guanine, via alkylation of guanine residues. These adducts are critical in tobacco-specific nitrosamine (TSNA)-induced carcinogenesis, as they disrupt DNA replication and repair. Mijal et al. (2004) demonstrated that O6-POB-Gua adducts are substrates for O6-alkylguanine-DNA alkyltransferase (MGMT), a repair enzyme with variable activity across tissues, influencing carcinogen susceptibility .

Q. What experimental strategies are recommended to study the repair kinetics of O6-POB-Gua adducts by MGMT?

  • Competitive inhibition assays : Use fluorescently labeled oligonucleotides containing O6-POB-Gua and measure MGMT activity via fluorescence polarization .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between MGMT and adduct-containing DNA .
  • In vitro mutagenesis models : Co-transfect MGMT-deficient cells with adducted plasmids and quantify mutation frequencies using Sanger sequencing or next-generation sequencing (NGS) .

Q. How can researchers resolve contradictions in adduct stability data under varying pH conditions?

Contradictions arise due to adduct hydrolysis rates. Wang et al. (1997) observed that O6-POB-Gua adducts are stable at neutral pH but hydrolyze rapidly under acidic conditions (pH < 5). To address variability:

  • Use buffered systems (e.g., phosphate-buffered saline, pH 7.4) for in vitro studies.
  • Validate stability via time-course LC-MS analysis under experimental conditions .

Methodological Tables

Q. Table 1. Key DNA Adducts Formed by this compound

Adduct TypeStructureRepair Enzyme (MGMT) AffinityReference
O6-POB-GuaO6-[4-oxo-4-(3-pyridyl)butyl]guanineHigh (Kd = 0.8 µM)
N7-POB-GuaN7-alkylguanineLow (non-repairable)

Q. Table 2. Recommended Analytical Workflow for Adduct Detection

StepTechniquePurposeSensitivity Limit
1LC-MS/MSQuantify adducts in hydrolyzed DNA1 adduct/10⁸ bases
2³²P-PostlabelingDetect ultra-trace adducts (<1/10⁹ bases)1 adduct/10¹⁰ bases
3ImmunohistochemistryLocalize adducts in tissue sectionsSemi-quantitative

Key Considerations for Experimental Design

  • Adduct stability : Preclude acidic conditions during DNA extraction to avoid hydrolysis .
  • MGMT interference : Use MGMT inhibitors (e.g., O6-benzylguanine) in cell-based assays to isolate adduct effects .
  • Negative controls : Include samples treated with non-carcinogenic analogs (e.g., 4-oxo-4-phenylbutanoate) to rule out non-specific alkylation .

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